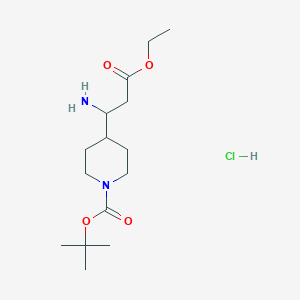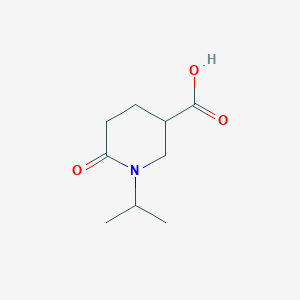
tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride
Overview
Description
“tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C15H28N2O4 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.38 . It is stored in a sealed, dry environment at 2-8°C . The compound is in liquid form .Scientific Research Applications
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of related compounds, such as terfenadine, highlight the importance of understanding how specific substances undergo biotransformation within the human body. For example, terfenadine is significantly metabolized, with fecal excretion accounting for a substantial portion of the administered dose. This extensive biotransformation underlines the critical nature of metabolic pathways in determining the efficacy and toxicity of pharmaceutical compounds (Garteiz et al., 1982).
Toxicokinetics and Exposure
The study of toxicokinetics and exposure to synthetic phenolic antioxidants, such as butylated hydroxytoluene (BHT), provides insight into human exposure to chemicals and the methods for measuring these exposures in urine. Understanding the metabolism and excretion kinetics of compounds like BHT is crucial for assessing potential risks and ensuring safety in their use. The presence of BHT and its metabolites in urine samples across different populations underscores the widespread exposure to such compounds and the need for monitoring and evaluation (Wei Wang & K. Kannan, 2019).
Biomonitoring and Environmental Health
Biomonitoring studies, such as the assessment of exposure to butylated hydroxytoluene (BHT) in young German adults, serve as essential tools for understanding the internal burden of chemicals on the general population. These studies provide valuable data on the presence of chemical metabolites in biological samples, aiding in the evaluation of public health risks and the effectiveness of regulatory policies. The identification of specific biomarkers of exposure, such as BHT acid in urine, demonstrates the capabilities of modern analytical methods in tracking exposure to environmental chemicals (C. Schmidtkunz et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4.ClH/c1-5-20-13(18)10-12(16)11-6-8-17(9-7-11)14(19)21-15(2,3)4;/h11-12H,5-10,16H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHVBZJGIBZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674232 | |
| Record name | tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride | |
CAS RN |
1159824-10-8 | |
| Record name | tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/structure/B1522176.png)




![N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1522187.png)


